molecular formula C16H38SiSn B1590621 Tributyl(trimethylsilylmethyl)tin CAS No. 77425-85-5

Tributyl(trimethylsilylmethyl)tin

Cat. No. B1590621
CAS RN: 77425-85-5
M. Wt: 377.3 g/mol
InChI Key: IOKUELHTFOPLKK-UHFFFAOYSA-N
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Description

Tributyl(trimethylsilylmethyl)tin (TBT) is an organotin compound used in a variety of scientific applications. It is a colorless, odorless solid that is insoluble in water and is often used as a catalyst in organic synthesis. TBT has been found to have a wide range of uses in organic chemistry, biochemistry, and pharmaceutical research.

Scientific Research Applications

Organocatalytic Transfer in Synthesis

Tributyl(trimethylsilylmethyl)tin is utilized in organocatalysis. A study by Blanc, Commeiras, and Parrain (2010) describes an efficient N-heterocyclic carbene-mediated organocatalytic procedure using tributyl(trimethylsilyl)stannane for transferring tin onto aldehydes. This process is used for preparing α-silyloxyalkylstannanes and γ-silyloxyallylstannanes, highlighting its significance in organic synthesis (Blanc, Commeiras, & Parrain, 2010).

Analytical Chemistry and Detection

Kadokami et al. (1988) developed a method for determining various organotin compounds, including tributyltin, in water using high-performance liquid chromatography with atomic absorption spectrometry. This showcases its importance in the analysis and detection of organotin compounds in environmental samples (Kadokami, Uehiro, Morita, & Fuwa, 1988).

Speciation and Characterization

Kumar et al. (1993) studied the speciation of organotin compounds, including tributyltin, in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. This work demonstrates the capability to analyze and differentiate tin compounds in complex biological matrices (Kumar, Dorsey, Caruso, & Evans, 1993).

Synthesis and Reactivity

A study by Blaszczak (2001) focuses on the synthesis and applications of tri-n-butyl(trimethylsilylmethyl)stannane. It serves as a precursor to trimethylsilylmethyllithium and is used in the methylenation of aldehydes and ketones. The study highlights the compound's utility in organometallic chemistry (Blaszczak, 2001).

Environmental Impact Studies

Goldberg (1986) discusses the use of tributyl tin (TBT) compounds in antifouling paints for ship hulls. While highly effective in preventing marine organism growth, their toxicity raises environmental concerns. This research signifies the environmental impact and regulatory considerations for tributyltin compounds (Goldberg, 1986).

properties

IUPAC Name

trimethyl(tributylstannylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUELHTFOPLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504796
Record name Trimethyl[(tributylstannyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(trimethylsilylmethyl)tin

CAS RN

77425-85-5
Record name Trimethyl[(tributylstannyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DE Seitz, A Zapata - 1981 - pascal-francis.inist.fr
Keyword (fr) CETONE COMPOSE SATURE COMPOSE ALIPHATIQUE COMPOSE BENZENIQUE REACTION CHIMIQUE SILICIUM COMPOSE ORGANIQUE ETAIN COMPOSE …
Number of citations: 24 pascal-francis.inist.fr
LC Blaszczak - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 77425‐85‐5 ] C 16 H 38 SiSn (MW 377.34) InChI = 1S/C4H11Si.3C4H9.Sn/c1‐5(2,3)4;3*1‐3‐4‐2;/h1H2,2‐4H3;3*1,3‐4H2,2H3; InChIKey = IOKUELHTFOPLKK‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com

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